For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (Z)-2-Bromo-3-methyl-2-butenedioic Acid
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and known biological significance of (Z)-2-Bromo-3-methyl-2-butenedioic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related molecules to provide a thorough understanding.
Chemical Identity and Properties
(Z)-2-Bromo-3-methyl-2-butenedioic acid, also known as bromocitraconic acid or cis-2-Bromo-3-methylbutenedioic acid, is a brominated haloacid.[1] It has been identified as a disinfection byproduct (DBP) found in finished drinking water.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2Z)-2-Bromo-3-methylbut-2-enedioic acid | - |
| Synonyms | Bromocitraconic acid, cis-2-Bromo-3-methylbutenendioic acid | [1] |
| Molecular Formula | C₅H₅BrO₄ | [1] |
| Molecular Weight | 208.99 g/mol | [1] |
| CAS Number | Not readily available | [1] |
| Physical State | Not specified (Expected to be solid at room temperature) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
For context, the parent compound, Citraconic acid ((Z)-2-methyl-2-butenedioic acid) , has a melting point of 92–93°C.[2][3][4]
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, validated synthesis protocol for (Z)-2-Bromo-3-methyl-2-butenedioic acid is not detailed in the available literature, a plausible synthetic route involves the bromination of its precursor, citraconic acid or its anhydride (B1165640). The reaction would likely proceed via an electrophilic addition of bromine to the double bond, followed by elimination to restore the double bond with the bromo substituent.
Caption: Proposed synthesis workflow for (Z)-2-Bromo-3-methyl-2-butenedioic acid.
General Experimental Protocol (Hypothetical)
The following is a generalized protocol for the bromination of an activated alkene, which could be adapted for the synthesis of the target compound. This protocol has not been specifically validated for this reaction and should be adapted and optimized with appropriate safety precautions.
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Dissolution: Dissolve citraconic anhydride in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction should be carried out in a well-ventilated fume hood.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
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Hydrolysis: Add water to the reaction mixture and stir to hydrolyze the anhydride to the dicarboxylic acid.
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Extraction: Extract the product into an organic solvent such as diethyl ether.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Chemical Reactivity
The reactivity of (Z)-2-Bromo-3-methyl-2-butenedioic acid is dictated by its functional groups:
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Carboxylic Acids: Can undergo esterification, amide formation, and conversion to acid chlorides.
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Alkene: The electron-withdrawing carboxylic acid groups and the bromine atom deactivate the double bond towards further electrophilic addition.
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Vinyl Bromide: Can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck) under appropriate catalytic conditions.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | - Singlet for the methyl protons (δ ≈ 2.0-2.5 ppm)- Singlet for the vinylic proton (δ ≈ 6.0-6.5 ppm)- Broad singlet for the carboxylic acid protons (δ > 10 ppm) |
| ¹³C NMR | - Signal for the methyl carbon (δ ≈ 20-30 ppm)- Signals for the sp² carbons of the double bond (δ ≈ 120-140 ppm)- Signals for the carboxylic acid carbons (δ ≈ 165-175 ppm) |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acids (1680-1720 cm⁻¹)- C=C stretch (1620-1680 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Biological Role and Significance
Disinfection Byproduct
(Z)-2-Bromo-3-methyl-2-butenedioic acid has been identified as a disinfection byproduct in drinking water, which is an area of interest for environmental and health researchers.[1]
Potential as an Enzyme Inhibitor
Research has suggested that bromocitraconic acid, along with its isomer bromomesaconic acid, could serve as a potential active site labeling reagent for enzymes that metabolize dicarboxylic acids.[5] This suggests a potential application in enzymology and drug design to probe the active sites of enzymes like fumarate (B1241708) hydratase or aspartate carbamoyltransferase.[5]
Caption: Conceptual diagram of enzyme active site labeling.
Conclusion
(Z)-2-Bromo-3-methyl-2-butenedioic acid is a compound of interest due to its presence as a disinfection byproduct and its potential as a tool for biochemical research. While detailed experimental data on its properties and synthesis are currently scarce in the public domain, its chemical nature allows for logical predictions of its reactivity and spectral characteristics. Further research is warranted to fully characterize this molecule, develop efficient synthetic routes, and explore its biological activities and toxicological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Butenedioic acid, 2-methyl-, (Z)- [webbook.nist.gov]
- 3. Citraconic acid | C5H6O4 | CID 643798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bromomesaconic and bromocitraconic acids. Potential active site labeling reagents for dicarboxylic acid metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

